molecular formula C18H17FN2O2 B4385023 4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4385023
M. Wt: 312.3 g/mol
InChI Key: ASKPLEFVSVQVMN-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a benzamide moiety substituted with a fluorine atom and an indole ring substituted with a methoxy group, making it a unique structure with potential pharmacological properties.

Properties

IUPAC Name

4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-23-15-6-7-16-13(11-21-17(16)10-15)8-9-20-18(22)12-2-4-14(19)5-3-12/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKPLEFVSVQVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methoxy group on the indole ring.

    4-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide: Has a chlorine atom instead of fluorine.

    4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide: Methoxy group is positioned differently on the indole ring.

Uniqueness

4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the specific positioning of the methoxy group on the indole ring and the presence of a fluorine atom on the benzamide moiety. These structural features may contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20FN2O2
  • Molecular Weight : 316.36 g/mol

The compound features a fluorine atom, an indole moiety, and a methoxy group, which are significant for its biological interactions.

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It appears to act through multiple pathways, including the modulation of apoptosis and cell cycle arrest.
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against specific viral strains, potentially through interference with viral replication mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)5.2Induction of apoptosis and cell cycle arrest
AntiviralMT-4 (HIV model)0.35Inhibition of viral replication
Anti-inflammatoryRAW 264.7 (Macrophages)12.5Modulation of pro-inflammatory cytokines

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study :
    • A study conducted on MCF-7 cells demonstrated that the compound effectively inhibited cell growth with an IC50 value of 5.2 µM. The mechanism involved the activation of apoptotic pathways and disruption of the cell cycle at the G1 phase, leading to increased cell death rates.
  • Antiviral Research :
    • In vitro assays using MT-4 cells revealed that the compound exhibited antiviral activity with an IC50 value of 0.35 µM against HIV. This suggests potential for further development as an antiviral agent.
  • Anti-inflammatory Effects :
    • Research on RAW 264.7 macrophages indicated that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
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4-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.